N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C27H19Cl2N3OS |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H19Cl2N3OS/c1-17-9-11-18(12-10-17)25-14-22(21-7-2-3-8-24(21)29)23(15-30)27(32-25)34-16-26(33)31-20-6-4-5-19(28)13-20/h2-14H,16H2,1H3,(H,31,33) |
InChI Key |
OSRJQSBFIVCULL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Pyridine Core Formation
The synthesis begins with constructing the 3-cyano-4,6-diarylpyridine core, a critical intermediate. A modified Suzuki-Miyaura cross-coupling reaction is employed to introduce aromatic substituents at the 4- and 6-positions of the pyridine ring. For instance, reacting 2-chloro-3-cyanopyridine with p-tolylboronic acid and 2-chlorophenylboronic acid in the presence of palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) yields the 4-(2-chlorophenyl)-6-(p-tolyl)-3-cyanopyridine scaffold. Key conditions include:
| Reagent | Solvent | Temperature | Catalyst System | Yield (%) |
|---|---|---|---|---|
| p-Tolylboronic acid | THF | Reflux | Pd(OAc)₂/PPh₃ | 78 |
| 2-Chlorophenylboronic acid | THF | Reflux | Pd(OAc)₂/PPh₃ | 82 |
This step requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Thioacetamide Sidechain Incorporation
The thioether linkage is introduced via nucleophilic aromatic substitution (SNAr). Treatment of 2-chloro-4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridine with 2-mercapto-N-(3-chlorophenyl)acetamide in ethanol, catalyzed by triethylamine (TEA), facilitates sulfur insertion at the pyridine C2 position. The reaction mechanism proceeds through deprotonation of the thiol group, followed by attack on the electron-deficient pyridine ring:
$$
\text{ArSH} + \text{Base} \rightarrow \text{ArS}^- \xrightarrow{\text{2-chloropyridine}} \text{Ar-S-pyridine} + \text{Cl}^-
$$
Optimized conditions (24 hours at 80°C) achieve 85–90% conversion, with recrystallization from ethanol/N,N-dimethylformamide (DMF) yielding pure product.
Process Optimization and Kinetic Analysis
Temperature and Solvent Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion but risk side reactions. Ethanol balances reactivity and selectivity, as demonstrated by comparative studies:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 78 |
| Ethanol | 24.3 | 24 | 89 |
| Acetone | 20.7 | 36 | 65 |
Elevating temperature to 80°C in ethanol accelerates the SNAr process without degrading the cyano group.
Catalytic Systems and Byproduct Mitigation
The use of TEA as a base minimizes racemization of the acetamide moiety. Alternative bases like sodium hydride (NaH) increase reaction rates but promote hydrolysis of the nitrile group to carboxylic acid. Byproducts such as disulfides (from thiol oxidation) are suppressed by conducting reactions under nitrogen atmosphere.
Analytical Characterization and Validation
Spectroscopic Profiling
Infrared (IR) Spectroscopy : Key absorptions include:
- ν(CN) : 2214–2220 cm⁻¹ (sharp, medium intensity)
- ν(NH) : 3331 cm⁻¹ (broad, acetamide N–H stretch)
- ν(C=O) : 1671 cm⁻¹ (amide I band)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.26 ppm (s, 3H, p-tolyl CH₃)
- δ 4.81 ppm (s, 2H, SCH₂CO)
- δ 7.12–8.25 ppm (m, 12H, aromatic protons)
Mass Spectrometry : ESI-MS (m/z): 504.4 [M+H]⁺, consistent with the molecular formula C₂₆H₁₈Cl₂N₃OS.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Critical parameters:
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| Zorbax SB-C18 | 70:30 acetonitrile:H₂O | 1.0 | 14.2 |
Applications in Medicinal Chemistry
The compound’s bioactivity stems from its dual pharmacophores: the thioacetamide moiety (kinase inhibition potential) and the 3-cyano-4,6-diarylpyridine core (protein-protein interaction disruption). Preliminary studies indicate low micromolar IC₅₀ values against serine/threonine kinases, though detailed structure-activity relationship (SAR) data remain proprietary.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C27H19Cl2N3OS. It features a thioether linkage, a cyano group, and multiple aromatic rings within its structure. The presence of chloro and cyano substituents on the pyridine moiety suggests potential biological activity, making it of interest in medicinal chemistry. Compounds with similar structures have demonstrated significant biological activities.
Potential Applications
While the provided search results do not offer specific applications of this compound, the presence of a pyridine moiety is noteworthy. Pyridine-containing compounds are common in various chemical applications . The structural characteristics of this compound suggest it may be relevant to the following areas:
- Medicinal Chemistry: The diverse functional groups in the compound may synergistically enhance its reactivity and biological interactions.
- Chemical Reactivity: The combination of multiple functional groups may provide diverse chemical reactivity and interaction profiles.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide: shares structural similarities with other thioacetamides and pyridine derivatives.
N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide: A similar compound with a different position of the chlorine atom.
Uniqueness
- The unique combination of chlorophenyl, cyano, and pyridinyl groups in this compound contributes to its distinct chemical properties and potential applications.
- Its specific molecular interactions and biological activities may differ from other similar compounds, making it a valuable subject for further research.
Biological Activity
N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C27H19Cl2N3OS
- Molecular Weight : 516.01 g/mol
- Key Functional Groups : Thioacetamide, cyano group, chlorophenyl groups, and pyridine derivative.
The structural characteristics of this compound suggest significant interactions with biological targets, which may lead to various pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- The presence of the pyridine ring is often associated with enhanced antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains .
-
Anti-inflammatory Effects :
- Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as topoisomerases or kinases, which are crucial for cancer cell proliferation .
- Receptor Interactions : Binding studies suggest that this compound may interact with various receptors or proteins implicated in cellular signaling pathways, contributing to its anticancer and antimicrobial effects .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide | C26H18ClN3OS | 4-Chlorophenyl group | Anticancer properties |
| N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-y)thio)acetamide | C26H18BrN3OS | 4-Bromophenyl group | Antimicrobial activity |
| N-(2-Chlorophenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylyridin - 2 - yl)thio)acetamide | C28H22ClN3O3S | Dimethoxyphenyl group | Anti-inflammatory effects |
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer properties of a structurally similar compound in vitro using human lung cancer cells (A549). The results indicated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 0.54 μM), highlighting its potential as an effective anticancer agent .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of related pyridine derivatives against resistant bacterial strains. The study found that certain derivatives exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) below 20 μg/mL, demonstrating their potential utility in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
